molecular formula C12H21NO5 B6145362 5,5-DIMETHYL-MORPHOLINE-3,4-DICARBOXYLIC ACID 4-TERT-BUTYL ESTER CAS No. 1706541-03-8

5,5-DIMETHYL-MORPHOLINE-3,4-DICARBOXYLIC ACID 4-TERT-BUTYL ESTER

Cat. No.: B6145362
CAS No.: 1706541-03-8
M. Wt: 259.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester is a synthetic organic compound belonging to the class of morpholines. It is characterized by its complex molecular structure, which includes a morpholine ring with two carboxylic acid groups and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester typically involves multiple steps, starting with the formation of the morpholine ring. One common approach is the cyclization of diethanolamine with a suitable dicarboxylic acid derivative under acidic conditions. The resulting intermediate is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and maximize efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active molecules allows it to serve as a tool in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to create new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in a variety of applications.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 5,5-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester

  • 6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester

Uniqueness: 5,5-Dimethyl-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester is unique due to its tert-butyl ester group, which provides increased stability and resistance to hydrolysis compared to benzyl esters. This makes it more suitable for certain industrial and pharmaceutical applications.

Properties

CAS No.

1706541-03-8

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.